4-Methylhexanoic acid
Overview
Description
4-Methylhexanoic acid is an organic compound with the molecular formula C₇H₁₄O₂. It is a medium-chain fatty acid and is also known by other names such as 4-Ethylpentanoic acid and 4-Methylcaproic acid . This compound is characterized by a carboxylic acid functional group attached to a six-carbon chain with a methyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhexanoic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of 3-isobutyl glutarimide to yield this compound . The reaction conditions typically involve refluxing the reactants in an aqueous solution of sodium hydroxide and ethanol for several hours.
Industrial Production Methods
In industrial settings, this compound is produced through the oxidation of 4-methylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the alcohol to the corresponding carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
4-Methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atom in the carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: 4-Methylhexanol.
Substitution: Acyl chlorides, esters, or amides depending on the reagents used.
Scientific Research Applications
4-Methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 4-Methylhexanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be metabolized by enzymes such as acyl-CoA dehydrogenase, leading to the production of energy through β-oxidation . Additionally, it can form conjugates with glycine, which are excreted in the urine .
Comparison with Similar Compounds
4-Methylhexanoic acid can be compared with other similar compounds such as:
- 2-Methylhexanoic acid
- 3-Methylhexanoic acid
- 5-Methylhexanoic acid
- 4-Ethylpentanoic acid
Uniqueness
What sets this compound apart is its specific structural configuration, which influences its reactivity and the types of reactions it undergoes. Its position of the methyl group at the fourth carbon makes it distinct in terms of its chemical behavior and applications .
Properties
IUPAC Name |
4-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVCBWJKVSFZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862692 | |
Record name | Hexanoic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-11-1 | |
Record name | (±)-4-Methylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1561-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLHEXANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249817 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHYLHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1R4C4A1NO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Relacidine B, a cyclic lipopeptide containing 4-methylhexanoic acid, targets Gram-negative bacteria by binding to lipopolysaccharides (LPS) in their outer membrane. [] This interaction disrupts the bacterial membrane integrity without forming pores. [] Interestingly, relacidine B doesn't appear to affect cell wall or RNA biosynthesis. [] Instead, it impacts oxidative phosphorylation, ultimately diminishing ATP production and leading to bacterial death. []
ANone: this compound is represented by the molecular formula C7H14O2 and possesses a molecular weight of 130.18 g/mol. While the provided research excerpts do not include detailed spectroscopic data, characteristic peaks in techniques like NMR and IR would confirm its structure.
ANone: The provided research excerpts do not contain specific details regarding the material compatibility or stability of this compound under various conditions. This aspect would require further investigation.
ANone: The research primarily focuses on the biological activity and structural aspects of this compound and its derivatives. No direct catalytic properties or applications are described within these excerpts.
A: While the provided research excerpts do not directly discuss computational studies on this compound or its derivatives, molecular modeling was used to investigate the enantioselectivity of lipase-mediated resolution of γ-branched chain fatty acid methyl esters, including this compound methyl ester. []
A: In the study of microcolins, a class of cytotoxic lipopeptides, researchers observed that structural variations significantly influenced their activity against H-460 human lung cancer cells. [] The presence of unusual amino acid units like 4-methyl-2-(methylamino)pent-3-enoic acid (Mpe) and 2-amino-4-methylhexanoic acid (N-Me-homoisoleucine) in certain microcolins contributed to their potency. [] These findings provide valuable insights for understanding the SAR within this class of compounds.
ANone: The provided research excerpts do not delve into the specific stability characteristics of this compound or discuss formulation strategies. Further research is needed to explore these aspects.
ANone: The available research excerpts primarily focus on the isolation, structural characterization, and initial biological activity assessments of this compound-containing compounds. They do not provide sufficient data to address questions related to SHE regulations, PK/PD, in vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or other aspects related to drug development and clinical applications.
ANone: The research excerpts do not specifically address the biocompatibility or biodegradability of this compound. Further investigations are required to evaluate these properties.
ANone: The research does not explicitly discuss alternatives or substitutes for this compound. Exploring structural analogs and their properties could reveal potential alternatives.
ANone: The research primarily focuses on the isolation, characterization, and biological activity of this compound-containing compounds. It does not provide information on recycling or waste management strategies for this compound.
ANone: Key research tools and resources include:
- Spectroscopy: NMR, IR, and Mass Spectrometry for structural elucidation. [, , ]
- Separation Techniques: Chromatography (HPLC, GC) for purification and analysis. [, , , ]
- Bioassays: Cytotoxicity assays and antimicrobial susceptibility testing for evaluating biological activity. [, ]
- Molecular Modeling: Investigating structure-activity relationships and potential interactions with biological targets. []
A: While the provided research excerpts do not present a detailed historical context, they highlight the discovery and characterization of novel this compound-containing compounds, such as microcolins from marine cyanobacteria [] and relacidines from Brevibacillus laterosporus. [] These findings represent significant milestones in understanding the diversity and potential applications of such naturally occurring compounds.
ANone: The study of this compound and its derivatives involves collaborations between:
- Organic Chemistry: Isolation, purification, and structural characterization of natural products. [, , ]
- Biochemistry: Investigating the biosynthesis pathways and mechanisms of action of these compounds. []
- Microbiology: Exploring the microbial production of these compounds and their roles in microbial ecology. [, ]
- Pharmacology: Evaluating the therapeutic potential of these compounds and their derivatives. [, ]
- Medicinal Chemistry: Optimizing the structure of these compounds for improved activity and pharmacological properties. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.